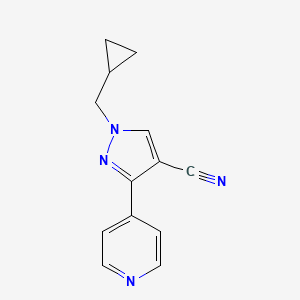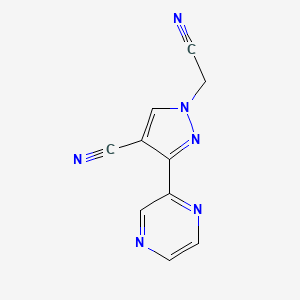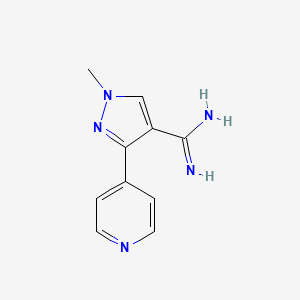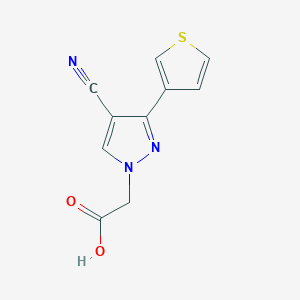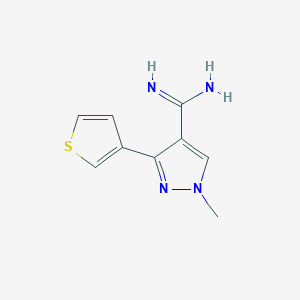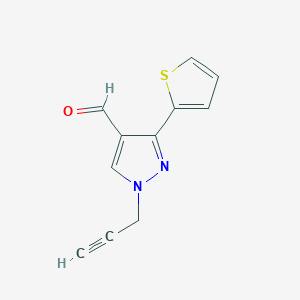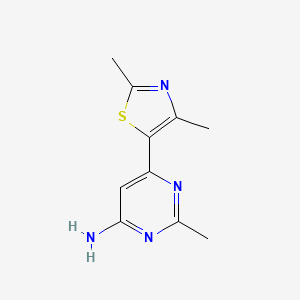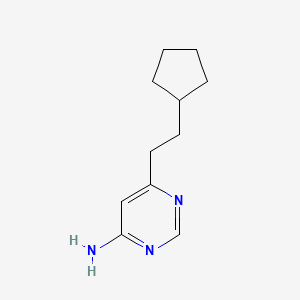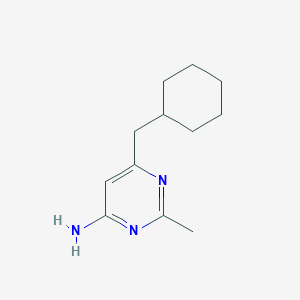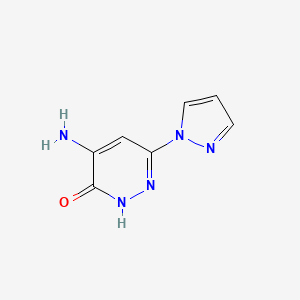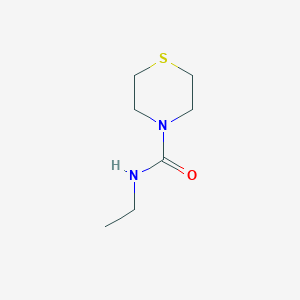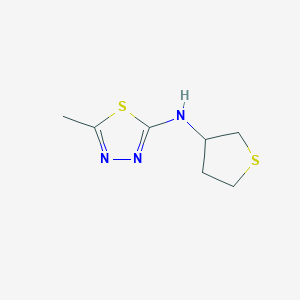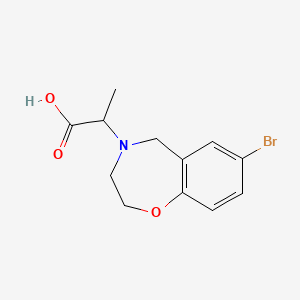
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
Descripción general
Descripción
The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and cyclopropylmethyl groups . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to have a strong influence on the physical and chemical properties of the molecules in which it is present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. Trifluoromethyl-containing compounds can undergo a variety of reactions, including C–F bond activation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Fluorescent Molecules and Agrochemicals
- Synthesis of Functional Pyrazolo Derivatives : A study describes the efficient synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, leading to the creation of novel fluorescent molecules and potential agrochemicals targeting monocotyledonous plants. This work highlights the role of the trifluoromethyl group in enhancing the activity of these compounds compared to their methyl analogues, showcasing their potential as innovative fluorescent probes and herbicides (Wu et al., 2006).
Nematocidal Evaluation
- Agrochemical Applications : Pyrazole carboxamide derivatives have been studied for their agrochemical properties, particularly as fungicides and nematocides. A series of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds demonstrated good nematocidal activity against Meloidogyne incognita, suggesting potential applications in agriculture for pest control (Zhao et al., 2017).
Catalytic Applications and Material Synthesis
- Transition-Metal-Free Synthesis : Research into the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes without the use of metal catalysts exploits the trifluoromethyl group for the formation of cyclopropenes, indicating potential in material science and synthetic organic chemistry for creating novel structures (Barroso et al., 2016).
Antimicrobial and Antioxidant Activities
- Synthesis of Antimicrobial Agents : A study on the synthesis of new 1,2,3-triazolyl pyrazole derivatives demonstrated that these compounds possess broad-spectrum antimicrobial activities and moderate to good antioxidant activities. Such findings underscore the potential pharmaceutical applications of pyrazole derivatives, particularly in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).
Synthesis Techniques and Methodologies
- Advanced Synthesis Methods : The development of efficient synthesis techniques for pyrazole derivatives, such as the use of ultrasound irradiation and regioselective synthesis, highlights ongoing improvements in the synthesis of complex organic molecules. These methodologies offer insights into the creation of highly specific compounds with potential applications in various scientific domains (Machado et al., 2011; Prabakaran et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-6(8(13)14)4-16(15-7)3-5-1-2-5/h4-5H,1-3H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJRDERTGCSOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



